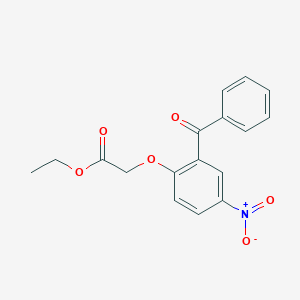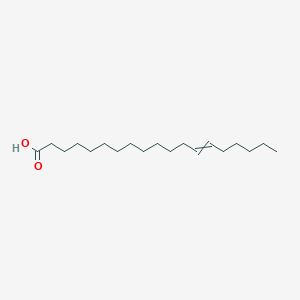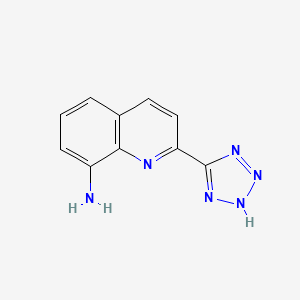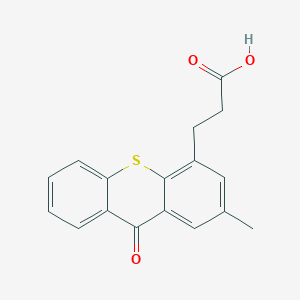
Dimethyl 3,6-dipentylocta-2,4,6-trienedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3,6-dipentylocta-2,4,6-trienedioate is an organic compound with a complex structure that includes multiple double bonds and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,6-dipentylocta-2,4,6-trienedioate typically involves the esterification of 3,6-dipentylocta-2,4,6-trienedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3,6-dipentylocta-2,4,6-trienedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated compound.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce more saturated esters.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,6-dipentylocta-2,4,6-trienedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Dimethyl 3,6-dipentylocta-2,4,6-trienedioate exerts its effects involves interactions with various molecular targets. The ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl fumarate: Known for its use in treating multiple sclerosis.
Dimethyl maleate: Used in organic synthesis and polymer production.
Dimethyl succinate: A common intermediate in the synthesis of various chemicals.
Eigenschaften
CAS-Nummer |
110987-91-2 |
|---|---|
Molekularformel |
C20H32O4 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
dimethyl 3,6-dipentylocta-2,4,6-trienedioate |
InChI |
InChI=1S/C20H32O4/c1-5-7-9-11-17(15-19(21)23-3)13-14-18(12-10-8-6-2)16-20(22)24-4/h13-16H,5-12H2,1-4H3 |
InChI-Schlüssel |
OAZVUASDKHFDRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=CC(=O)OC)C=CC(=CC(=O)OC)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)


![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)

![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)


![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)

